Tricyclohexyl(2-nitrosophenoxy)stannane
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Overview
Description
Tricyclohexyl(2-nitrosophenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-nitrosophenoxy group and three cyclohexyl groups. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(2-nitrosophenoxy)stannane typically involves the reaction of tricyclohexyltin chloride with 2-nitrosophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves the following steps:
- Dissolution of tricyclohexyltin chloride in an appropriate solvent such as dichloromethane.
- Addition of 2-nitrosophenol to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(2-nitrosophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Tricyclohexyl(2-nitrosophenoxy)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclohexyl(2-nitrosophenoxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The nitroso group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclohexyltin hydroxide: Similar structure but with a hydroxyl group instead of a nitrosophenoxy group.
Tricyclohexyltin chloride: Precursor to tricyclohexyl(2-nitrosophenoxy)stannane with a chloride group.
Tricyclohexyltin hydride: Contains a hydride group and is used in reduction reactions.
Uniqueness
This compound is unique due to the presence of the nitrosophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62146-90-1 |
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Molecular Formula |
C24H37NO2Sn |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
tricyclohexyl-(2-nitrosophenoxy)stannane |
InChI |
InChI=1S/C6H5NO2.3C6H11.Sn/c8-6-4-2-1-3-5(6)7-9;3*1-2-4-6-5-3-1;/h1-4,8H;3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
OFBPRUBTQWZALF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC4=CC=CC=C4N=O |
Origin of Product |
United States |
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